molecular formula C9H9Cl2NS B13331205 N-(3,5-Dichlorophenyl)thietan-3-amine

N-(3,5-Dichlorophenyl)thietan-3-amine

Cat. No.: B13331205
M. Wt: 234.14 g/mol
InChI Key: HGHYMEOQEZEVDA-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)thietan-3-amine is a structurally distinct compound characterized by a thietane ring (a four-membered sulfur-containing heterocycle) attached to an amine group, which is further substituted with a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects due to the meta-positioned chlorine atoms, while the thietane ring contributes unique steric and electronic properties. However, detailed synthetic routes, crystallographic data, and applications remain underreported in the literature.

Properties

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.14 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)thietan-3-amine

InChI

InChI=1S/C9H9Cl2NS/c10-6-1-7(11)3-8(2-6)12-9-4-13-5-9/h1-3,9,12H,4-5H2

InChI Key

HGHYMEOQEZEVDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)thietan-3-amine typically involves the reaction of 3,5-dichloroaniline with thietan-3-one. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-Dichlorophenyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and thietane ring contribute to its binding affinity and specificity. It may inhibit or activate certain pathways, leading to its observed biological effects. For example, it has been shown to affect the energetics of Mycobacterium tuberculosis, making it a potential candidate for antibacterial therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural features with N-(3,5-Dichlorophenyl)thietan-3-amine, including meta-substituted aromatic rings, halogenated substituents, or analogous functional groups.

Table 1: Structural and Crystallographic Comparison

Compound Name Core Structure Substituents on Aromatic Ring Functional Group Crystal System Space Group Key Findings
This compound Thietane-3-amine 3,5-dichloro Primary amine Not reported Not reported Limited data; steric effects from thietane likely influence reactivity.
N-(3,5-Dichlorophenyl)-2,2,2-TCA Trichloro-acetamide 3,5-dichloro Acetamide (CO-CCl₃) Triclinic P-1 Meta-Cl substitution reduces symmetry, leading to triclinic packing. Strong electron withdrawal stabilizes planar amide conformation.
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro Imide (cyclic dicarboxamide) Not reported Not reported Used as a monomer in polyimide synthesis; ortho-Cl substitution enhances thermal stability.

Key Comparative Insights

Substituent Effects on Electronic Properties The 3,5-dichlorophenyl group in this compound and N-(3,5-Dichlorophenyl)-2,2,2-TCA creates strong electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions. For the thietan-3-amine analog, the amine group may engage in weaker hydrogen bonding compared to acetamides.

Steric and Conformational Differences

  • The thietane ring introduces significant steric constraints due to its small, rigid structure. This contrasts with the flexible acetamide group in N-(3,5-Dichlorophenyl)-2,2,2-TCA, which adopts planar conformations stabilized by resonance . The phthalimide derivative features a planar aromatic system, enabling π-π stacking in polymer backbones.

Crystallographic Behavior

  • N-(3,5-Dichlorophenyl)-2,2,2-TCA crystallizes in a triclinic system (space group P-1) with one molecule per asymmetric unit, reflecting reduced symmetry due to meta-dichloro substitution . By contrast, the thietan-3-amine derivative’s crystallography is unreported, but its bulkier thietane ring may favor denser packing or distinct space groups.

Reactivity and Applications N-(3,5-Dichlorophenyl)-2,2,2-TCA: Studied for solid-state geometry; its trichloroacetamide group is reactive in nucleophilic substitutions. 3-Chloro-N-phenyl-phthalimide: A monomer for high-performance polyimides, leveraging thermal stability from Cl substitution . this compound: Potential applications in agrochemicals or pharmaceuticals, though further studies are needed to confirm reactivity trends.

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